molecular formula C21H21FN6O B2593547 N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-00-6

N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2593547
CAS No.: 1005297-00-6
M. Wt: 392.438
InChI Key: GYAZZRRIHNUSEU-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by:

  • N6-substituent: 3-methoxypropyl chain, contributing to solubility and flexibility.
  • Core structure: 1-phenyl-pyrazolo[3,4-d]pyrimidine, a bicyclic scaffold with aromatic and hydrogen-bonding capabilities.

This compound’s structural features are critical for modulating physicochemical properties and biological interactions, as seen in analogs below.

Properties

IUPAC Name

4-N-(3-fluorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAZZRRIHNUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Substituent Variations at N4 and N6 Positions

Compound 1 : N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
  • Molecular formula : C23H26N6O
  • Key differences :
    • N4-substituent : 3,4-dimethylphenyl (electron-donating methyl groups) vs. 3-fluorophenyl (electron-withdrawing fluorine).
    • Impact : Methyl groups may enhance lipophilicity but reduce polarity compared to fluorine. The dimethylphenyl group could sterically hinder interactions compared to the smaller fluorophenyl.
  • Mass : 402.5 g/mol (vs. target compound’s unprovided mass; likely similar due to comparable substituents).
Compound 2 : N4-(3-Fluorophenyl)-N6-Propyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
  • Key differences: N6-substituent: Propyl (non-polar) vs. 3-methoxypropyl (polar methoxy group). Impact: The methoxy group in the target compound likely improves water solubility and hydrogen-bonding capacity, critical for bioavailability.
Compound 3 : N6-(3-Chloro-4-Methoxyphenyl)-N4-Phenyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
  • Key differences: N6-substituent: Bulky 3-chloro-4-methoxyphenyl vs. flexible 3-methoxypropyl. Core modification: 1-methyl vs. 1-phenyl. Impact: The chloro and methoxy groups introduce steric and electronic effects distinct from the target’s fluorophenyl and methoxypropyl.

Physicochemical and Structural Properties

Solubility and Lipophilicity
  • Compound 6 : N4-(3-Chloro-4-Methylphenyl)-N6-Ethyl-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
    • Water solubility : 0.5 µg/mL at pH 7.3.
    • Comparison : The target compound’s 3-methoxypropyl group may enhance solubility compared to ethyl or propyl chains due to increased polarity.
Electronic Effects
  • : Chlorophenyl-substituted analogs
    • 1H NMR shifts : Fluorine’s electronegativity (target compound) vs. chlorine’s larger atomic radius ( compounds) alters electron distribution. For example, H-6 in fluorine analogs may resonate upfield compared to chlorine due to reduced electron withdrawal.
    • 13C NMR data : Fluorophenyl’s C-F bond (stronger dipole) vs. chlorophenyl’s C-Cl bond (larger polarizability) impacts electronic environments at C-3a and C-7a positions.

Structural Activity Relationships (SAR)

  • Fluorine vs. Chlorine/Methyl : Fluorine’s small size and high electronegativity optimize interactions in hydrophobic pockets, whereas chlorine or methyl groups may improve steric fit in bulkier binding sites.
  • Methoxypropyl vs. Alkyl Chains : The methoxy group’s oxygen atom can engage in hydrogen bonding, a critical feature absent in propyl or ethyl analogs .

Biological Activity

N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound with significant potential in medicinal chemistry, particularly as a therapeutic agent against various diseases. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C21H21FN6O
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 1005297-00-6

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit biological activity primarily through the inhibition of specific kinases. Notably, this compound has been studied for its inhibitory effects on casein kinase 1 (CK1), which is implicated in cancer and central nervous system disorders .

Inhibition of Casein Kinase 1

CK1 is a serine/threonine kinase involved in various cellular processes. Aberrant activation of CK1 has been linked to tumorigenesis and neurodegenerative diseases. Inhibitors like this compound may restore normal signaling pathways and inhibit cancer cell proliferation.

Anti-proliferative Effects

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative activity against several cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 values indicate significant growth inhibition.
  • HCT-116 (colon cancer) : Similar trends in growth suppression were observed.

The compound's ability to induce apoptosis and cell cycle arrest at the S and G2/M phases further emphasizes its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness:

  • Study on CK1 Inhibition : A derivative of pyrazolo[3,4-d]pyrimidine was shown to inhibit CK1 with an IC50 value of 78 nM .
  • EGFR Inhibition : Related compounds have been designed to target the epidermal growth factor receptor (EGFR), with some derivatives demonstrating IC50 values as low as 0.016 µM against wild-type EGFR .

Summary of Biological Activity

Activity Cell Line IC50 Value
Anti-proliferative (A549)Lung CancerNot specified
Anti-proliferative (HCT-116)Colon CancerNot specified
CK1 Inhibition-78 nM
EGFR InhibitionWild-type0.016 µM
EGFR InhibitionMutant (T790M)0.236 µM

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and detects impurities (>95% purity threshold) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC with UV/Vis detection : Quantifies purity and identifies degradation products under varied pH/temperature conditions .
  • X-ray crystallography : Resolves 3D conformation for structure-activity correlation in kinase binding .

What methodologies evaluate the compound’s kinase inhibitory activity and selectivity?

Q. Advanced Research Focus

  • Kinase profiling assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC50 values via fluorescence polarization or ADP-Glo™ assays .
  • Selectivity panels : Screen against 50–100 kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
  • Cellular target engagement : Western blotting or ELISA quantifies downstream phosphorylation inhibition in cancer cell lines .

How can SAR studies identify functional groups enhancing target affinity?

Q. Advanced Research Focus

  • Systematic substituent variation : Replace the 3-fluorophenyl or 3-methoxypropyl groups with bioisosteres (e.g., chlorine, methoxy) to assess potency changes .
  • QSAR modeling : Correlate electronic (Hammett constants) or steric (molar refractivity) parameters with IC50 values .
  • Crystallographic docking : Map binding interactions (e.g., hydrogen bonds with kinase hinge regions) using AutoDock Vina or Schrödinger .

How should discrepancies between in vitro potency and cellular activity be resolved?

Q. Advanced Research Focus

  • Solubility assessment : Measure kinetic solubility in PBS or cell culture media; use surfactants (e.g., Pluronic F-68) to improve bioavailability .
  • Membrane permeability assays : Caco-2 monolayer models or PAMPA predict cellular uptake limitations .
  • Off-target profiling : RNA-seq or proteomics identifies unintended pathways affecting cellular responses .

Which computational approaches predict binding modes and ADMET properties?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS) .
  • ADMET prediction : SwissADME or ADMETLab2.0 forecasts metabolic stability, CYP450 inhibition, and hepatotoxicity .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences for SAR-guided optimizations .

What experimental models assess pharmacokinetics and in vivo efficacy?

Q. Advanced Research Focus

  • Rodent PK studies : Intravenous/oral dosing in Sprague-Dawley rats; measure t1/2, Cmax, and AUC via LC-MS/MS .
  • Xenograft models : Evaluate tumor growth inhibition in HCT-116 or A549 xenografts with bioluminescence imaging .
  • Toxicology screening : ALT/AST levels and histopathology identify organ-specific toxicity .

How to design studies evaluating synergistic effects with existing therapies?

Q. Advanced Research Focus

  • Combination index (CI) : Use Chou-Talalay analysis to classify synergy (CI < 1) in dose-response matrices .
  • Mechanistic complementarity : Pair with DNA-damaging agents (e.g., cisplatin) or immune checkpoint inhibitors .
  • Transcriptomic profiling : RNA-seq identifies pathway crosstalk enhancing therapeutic efficacy .

What strategies identify major metabolites and assess metabolic stability?

Q. Advanced Research Focus

  • Liver microsome assays : Human/rat microsomes + NADPH identify phase I metabolites via LC-MS/MS .
  • Stable isotope tracing : 13C/2H-labeled compound tracks metabolic pathways in hepatocytes .
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) quantify enzyme inhibition risks .

How to evaluate chemical stability under storage and physiological conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), or light (ICH Q1B) for 4 weeks; monitor via HPLC .
  • pH stability studies : Incubate in buffers (pH 1–10) to simulate gastric/plasma environments .
  • Lyophilization : Assess amorphous/crystalline form stability using DSC and XRPD .

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